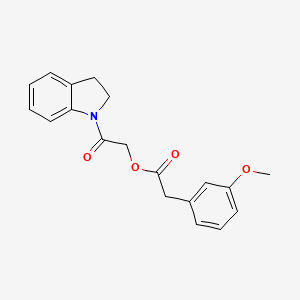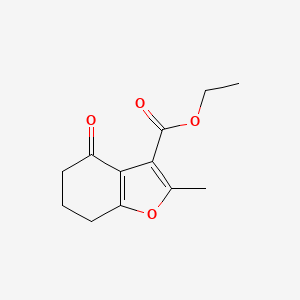
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide is a complex organic compound with a unique structure that includes a pyrazole ring substituted with benzyl, benzyloxy, and cyclopentyl groups
Vorbereitungsmethoden
The synthesis of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the pyrazole ring, followed by the introduction of the benzyl, benzyloxy, and cyclopentyl groups through various substitution reactions. Common reagents used in these reactions include benzyl bromide, benzyloxy chloride, and cyclopentylamine. The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like dichloromethane or ethanol. Industrial production methods may involve optimizing these reactions for higher yields and purity, using techniques such as continuous flow synthesis.
Analyse Chemischer Reaktionen
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like sodium hydride or lithium diisopropylamide. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets in cells. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell division, leading to the suppression of cancer cell growth. The exact molecular pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxamide can be compared with other similar compounds, such as:
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxylate: This compound has a similar structure but with a carboxylate group instead of a carboxamide group.
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group.
1-benzyl-3-(benzyloxy)-N-cyclopentyl-1H-pyrazole-4-methylamide: This compound has a methylamide group instead of a carboxamide group. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-benzyl-N-cyclopentyl-3-phenylmethoxypyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c27-22(24-20-13-7-8-14-20)21-16-26(15-18-9-3-1-4-10-18)25-23(21)28-17-19-11-5-2-6-12-19/h1-6,9-12,16,20H,7-8,13-15,17H2,(H,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBKFXRFJIEWDI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN(N=C2OCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine HCl](/img/structure/B2387332.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl]acetamide](/img/structure/B2387335.png)

![2-({1-[2-(4-fluorophenyl)acetyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2387337.png)



![2,4-dichloro-N-(5H-chromeno[4,3-d]pyrimidin-2-yl)benzenecarboxamide](/img/structure/B2387343.png)
amine hydrochloride](/img/structure/B2387344.png)


